Product packaging for Ethyl[3-(piperidin-4-yl)propyl]amine(Cat. No.:CAS No. 1249070-02-7)

Ethyl[3-(piperidin-4-yl)propyl]amine

Cat. No.: B2957810
CAS No.: 1249070-02-7
M. Wt: 170.3
InChI Key: PITIDLARLFISKV-UHFFFAOYSA-N
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Description

Ethyl[3-(piperidin-4-yl)propyl]amine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B2957810 Ethyl[3-(piperidin-4-yl)propyl]amine CAS No. 1249070-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITIDLARLFISKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperidine Scaffold: a Cornerstone in Advanced Molecular Design

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in the realm of medicinal chemistry and drug discovery. Its prevalence is a testament to a unique combination of properties that make it an ideal scaffold for the development of therapeutic agents. The significance of the piperidine scaffold can be attributed to several key factors that are fundamental to modern molecular design.

The non-planar, chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituent groups. This stereochemical control is crucial for optimizing interactions with biological targets such as enzymes and receptors, thereby enhancing potency and selectivity. Furthermore, the nitrogen atom within the piperidine ring is basic and can be protonated at physiological pH. This feature not only influences the compound's solubility and pharmacokinetic profile but also provides a key interaction point for binding to acidic residues in protein targets through ionic interactions.

The versatility of the piperidine scaffold is another of its defining characteristics. The ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability enables medicinal chemists to fine-tune the pharmacological properties of a lead compound to improve its efficacy, metabolic stability, and safety profile. The stability of the saturated piperidine ring also imparts a degree of metabolic resistance, a desirable trait in drug candidates.

The widespread importance of this scaffold is evidenced by its presence in a vast number of approved pharmaceutical agents across a wide spectrum of therapeutic areas.

Table 1: Prominent FDA-Approved Drugs Incorporating a Piperidine Scaffold
DrugTherapeutic Class
Methylphenidate Central Nervous System Stimulant
Fentanyl Opioid Analgesic
Donepezil Acetylcholinesterase Inhibitor
Risperidone Atypical Antipsychotic
Loratadine Antihistamine
Paroxetine Selective Serotonin (B10506) Reuptake Inhibitor
Pioglitazone Antidiabetic Agent

Alkylaminopiperidine Structural Motifs in Chemical Biology

The alkylaminopiperidine motif, which is central to the structure of Ethyl[3-(piperidin-4-yl)propyl]amine, represents a significant pharmacophore in the field of chemical biology. This structural arrangement, consisting of a piperidine (B6355638) ring connected to an alkylamine side chain, is a recurring feature in a multitude of biologically active molecules. The strategic combination of the rigid piperidine scaffold and the flexible alkylamine linker allows for diverse interactions with biological macromolecules, leading to a broad range of pharmacological effects.

The nitrogen atom of the piperidine ring and the terminal amine of the alkyl chain can both act as hydrogen bond donors and acceptors, as well as sites for ionic bonding. The length and branching of the alkyl chain are critical determinants of a compound's biological activity, influencing its ability to bridge different binding pockets within a receptor or enzyme active site.

Research has demonstrated that the alkylaminopiperidine motif is a key feature in compounds targeting the central nervous system (CNS). The basicity of the amino groups can facilitate passage across the blood-brain barrier, a crucial step for CNS-acting drugs. For instance, analogs of 4-aminopiperidine (B84694) have been investigated for their potential as antifungal agents that target ergosterol (B1671047) biosynthesis. In structure-activity relationship studies of these compounds, the nature of the N-substituent on the piperidine ring and the length of the alkyl chain on the amino group were found to be critical for antifungal activity.

Furthermore, derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their anticonvulsant properties, highlighting the therapeutic potential of this structural class in neurological disorders. The design of these molecules often focuses on optimizing the lipophilic and electronic properties of the substituents on the piperidine and amine nitrogens to achieve the desired biological effect.

Scope of Research for Ethyl 3 Piperidin 4 Yl Propyl Amine and Its Congeners

Established Synthetic Routes and Strategies for Piperidine Ring Formation

A variety of robust and well-established methods have been developed for the construction of the piperidine core. These strategies often involve the formation of key carbon-carbon or carbon-nitrogen bonds to assemble the six-membered ring.

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the piperidine ring. researchgate.net This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common strategy for synthesizing 4-substituted piperidines involves the use of a pre-formed 4-piperidone (B1582916) derivative. The carbonyl group at the 4-position serves as a handle for introducing a variety of substituents via reductive amination. For the synthesis of this compound, a plausible route would involve the reaction of a suitable 4-piperidone with a 3-aminopropanal (B1211446) or a protected equivalent, followed by reduction of the resulting imine and subsequent ethylation of the primary amine.

Key aspects of reductive amination in piperidine synthesis include the choice of reducing agent and reaction conditions, which can influence the yield and stereoselectivity of the reaction.

Method Description Key Reagents Advantages Challenges
Direct Reductive Amination One-pot reaction of a ketone/aldehyde, an amine, and a reducing agent.NaBH(OAc)₃, NaBH₃CN, H₂/CatalystOperational simplicity, good yields.Control of over-alkylation, selectivity with complex substrates.
Stepwise Reductive Amination Isolation of the intermediate imine/enamine before reduction.Various reducing agents (e.g., NaBH₄)Better control over the reaction, allows for purification of the intermediate.Additional synthetic steps, potentially lower overall yield.

Alkylation Reactions in Piperidine Ring Construction

Alkylation reactions are a fundamental tool in organic synthesis and can be employed in various ways to construct and functionalize the piperidine ring. This can involve the formation of the ring itself through intramolecular alkylation or the introduction of substituents onto a pre-existing piperidine scaffold.

For the synthesis of this compound, a potential strategy involves the alkylation of a suitable piperidine derivative. For instance, a piperidine with a reactive group at the 4-position, such as a halide or a tosylate, could be reacted with a nucleophile containing the 3-(ethylamino)propyl chain. Alternatively, a piperidine-4-propanenitrile could be reduced and subsequently ethylated. nih.gov

The table below summarizes different alkylation strategies for piperidine synthesis.

Alkylation Strategy Description Typical Reagents Key Features
Intramolecular N-Alkylation Cyclization of an acyclic precursor containing an amine and a leaving group.Dihaloalkanes, amino alcohols with activated hydroxyl groups.Forms the piperidine ring.
Intramolecular C-Alkylation Cyclization involving the formation of a C-C bond, such as in a Dieckmann condensation.Diesters, strong bases.Forms a piperidone intermediate.
N-Alkylation of Piperidine Introduction of a substituent on the piperidine nitrogen.Alkyl halides, reductive amination.Functionalization of the piperidine nitrogen.
C-Alkylation of Piperidine Derivatives Introduction of a substituent at a carbon atom of the piperidine ring.Enolates of piperidones, organometallic reagents.Functionalization of the piperidine ring carbons. researchgate.net

Intramolecular Cyclization Methods for Piperidine Framework Assembly

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of cyclic compounds, including the piperidine ring. nih.govresearchgate.net These reactions involve the formation of a bond between two atoms within the same molecule to close a ring. The stereochemical outcome of the cyclization is often influenced by the conformation of the acyclic precursor.

A variety of functional groups can participate in intramolecular cyclizations to form piperidines. For instance, the intramolecular hydroamination of an amino-alkene or the cyclization of an amino-epoxide can lead to the formation of the piperidine ring with defined stereochemistry. Radical-mediated cyclizations have also emerged as a valuable tool for piperidine synthesis. nih.gov

The synthesis of 4-substituted piperidines can be achieved through the cyclization of appropriately functionalized acyclic precursors. researchgate.net For example, a precursor containing the complete carbon and nitrogen skeleton of this compound could be designed to undergo a ring-closing reaction to form the piperidine core.

Cyclization Type Description Common Precursors Catalysts/Reagents
Hydroamination Intramolecular addition of an N-H bond across a C=C double bond.Amino-alkenesTransition metal catalysts (e.g., Pd, Rh, Au)
Reductive Amination Intramolecular reaction of an amine with a ketone or aldehyde.Amino-ketones, amino-aldehydesReducing agents (e.g., NaBH(OAc)₃)
Radical Cyclization Cyclization involving radical intermediates.Alkenyl or alkynyl amines with a radical initiator.Radical initiators (e.g., AIBN), transition metals. nih.gov
Aza-Michael Addition Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.Amino-enones, amino-enoatesBases or organocatalysts

Multi-Component Reactions for Diverse Piperidine Architectures

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have become a powerful tool for the synthesis of complex molecules, including piperidine derivatives. researchgate.netresearchgate.net MCRs are highly atom-economical and can rapidly generate molecular diversity.

The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that produces 4-piperidone derivatives. wikipedia.org This reaction involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound. The resulting 4-piperidones can then be further functionalized at the 4-position to introduce substituents like the 3-(ethylamino)propyl group. Other MCRs, such as those involving Diels-Alder reactions of in situ generated azadienes, also provide access to highly substituted piperidine scaffolds. researchgate.net

The table below highlights some multi-component reactions used for piperidine synthesis.

Reaction Name Components Product Type Key Advantages
Petrenko-Kritschenko Piperidone Synthesis Aldehyde, Amine, β-Dicarbonyl compound4-PiperidonesAccess to functionalized 4-piperidones. wikipedia.org
Hantzsch Dihydropyridine Synthesis (and subsequent reduction) Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849)/AmineDihydropyridinesHigh efficiency, modularity.
Imino Diels-Alder Reaction Imine, DieneTetrahydropyridinesStereocontrolled synthesis.

Advanced Synthetic Techniques and Stereochemical Control

The development of advanced synthetic methods has enabled greater control over the stereochemistry of the piperidine ring, which is often crucial for the biological activity of piperidine-containing compounds.

Asymmetric Synthesis for Enantiopure Piperidine Derivatives

Asymmetric synthesis aims to produce a chiral molecule as a single enantiomer. For piperidine derivatives, this is particularly important as different enantiomers can have vastly different pharmacological properties. Asymmetric synthesis of piperidines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. nih.gov

Asymmetric hydrogenation of pyridine (B92270) derivatives using chiral transition metal catalysts is a common approach to enantiomerically enriched piperidines. nih.gov Similarly, asymmetric versions of the reactions discussed in the previous sections, such as reductive amination and intramolecular cyclization, have been developed using chiral catalysts or reagents. For instance, the nitro-Mannich reaction has been employed for the diastereoselective synthesis of functionalized piperidines. researchgate.net

The development of asymmetric multi-component reactions has also provided a powerful tool for the rapid and stereocontrolled synthesis of complex piperidine architectures. nih.gov These methods allow for the creation of multiple stereocenters in a single step with high enantioselectivity.

Asymmetric Strategy Description Examples
Chiral Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction.Asymmetric hydrogenation of pyridines with chiral Rh or Ru catalysts. nih.gov
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Evans' chiral auxiliaries in alkylation reactions.
Chiral Pool Synthesis Synthesis starting from a readily available enantiopure natural product.Synthesis of piperidines from amino acids or carbohydrates. nih.gov
Organocatalysis Use of small organic molecules as chiral catalysts.Proline-catalyzed asymmetric Mannich reactions.

Metal-Catalyzed Processes in Piperidine Synthesis

Metal-catalyzed reactions are fundamental to the synthesis of the piperidine core, primarily through the hydrogenation of pyridine precursors. nih.gov Various transition metals, including rhodium, ruthenium, cobalt, and nickel, have been developed as heterogeneous catalysts for this transformation. nih.gov For instance, a plausible route to the 4-(3-aminopropyl)piperidine core involves the catalytic hydrogenation of 4-(3-aminopropyl)pyridine. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Rhodium and iridium catalysts are also employed in processes like reductive amination and hydrogen borrowing catalysis, which can form the piperidine ring or introduce substituents. nih.govnih.gov For example, an iridium(III)-catalyzed [5+1] annulation method enables the stereoselective synthesis of substituted piperidines. nih.gov Another advanced strategy is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the synthesis of N-aryl piperidines through a process of reduction, hydrolysis, and subsequent reductive amination with an external amine. nih.govacs.org While this specific reaction leads to N-aryl piperidines, the underlying principles of metal-catalyzed dearomatization and functionalization are broadly applicable.

Gold(I) and palladium(II) complexes have also been utilized in catalytic cyclization reactions to form the piperidine skeleton. nih.govajchem-a.com Gold-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines, while palladium-catalyzed reactions offer alternative pathways for cyclization and functionalization. nih.govajchem-a.com These methods highlight the versatility of metal catalysis in constructing the foundational piperidine structure.

Table 1: Comparison of Metal Catalysts in Pyridine Hydrogenation for Piperidine Synthesis
Catalyst SystemSubstrate TypeTypical ConditionsYield (%)Reference
Cobalt nanoparticles on TiO₂Substituted PyridinesWater, 100 °C, 60 bar H₂Good to Excellent nih.gov
Ruthenium complexMulti-substituted PyridinesMethanol, 80 °C, 50 bar H₂High (cis-selective) nih.gov
Nickel SilicideSubstituted PyridinesTHF, 150 °C, 60 bar H₂High nih.gov
Rhodium on Carbon3-substituted PyridinesMilder conditionsEffective nih.gov
Cp*Ir ComplexPrimary amines and diolsToluene, 110 °CGood to Excellent organic-chemistry.org

Regioselective Synthesis of Substituted Piperidines

Achieving specific substitution patterns on the piperidine ring is a significant synthetic challenge. For a C4-substituted target like this compound, regioselectivity is paramount. A common and effective strategy is to begin with a pre-functionalized starting material, such as a 4-substituted pyridine or a 4-piperidone. researchgate.netacs.org Using N-Boc-piperidin-4-one, for example, allows for the introduction of a side chain at the 4-position via reductive amination. researchgate.net

More advanced techniques involve the direct C-H functionalization of the piperidine ring. The site selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions using specific catalysts in combination with N-α-oxoarylacetyl protecting groups can direct functionalization to the C4 position. nih.govnih.gov While the C2 position is electronically activated, steric shielding from the catalyst and a bulky N-protecting group can override this preference and favor C4 substitution. nih.gov

Another approach to regioselective synthesis involves the ring-opening of bicyclic precursors. For example, a facile synthesis of cis-3-methyl-4-aminopiperidine derivatives was achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net Such methods provide precise control over the placement of substituents on the piperidine scaffold.

Novel Synthetic Route Development and Optimization

The development of new synthetic routes is driven by the need for greater efficiency, sustainability, and access to novel analogues. This involves exploring environmentally friendly methods and systematically optimizing reaction sequences to maximize yields.

Exploration of Environmentally Benign Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of piperidine derivatives. ajchem-a.comresearchgate.net A key focus is the reduction or elimination of hazardous solvents. acgpubs.org Water, being non-toxic and abundant, has been successfully used as a solvent for certain piperidine synthesis reactions, such as the hydrogenation of pyridines using specific cobalt catalysts. nih.gov Furthermore, the use of water as a solvent in some iridium-catalyzed reactions has been shown to prevent the racemization of enantioenriched substrates. nih.gov

Solvent-free reactions represent another green approach, often facilitated by microwave irradiation, which can dramatically reduce reaction times and chemical waste. organic-chemistry.orgacgpubs.org One-pot, multicomponent reactions (MCRs) are also highly valued for their efficiency and atom economy, as they combine several synthetic steps into a single operation, minimizing intermediate purification and solvent usage. ajchem-a.com

Recent innovations have also focused on making catalytic processes greener. The development of biocatalytic C-H oxidation combined with nickel electrocatalysis offers a streamlined, cost-effective, and palladium-free method for functionalizing piperidines. news-medical.net This modular approach significantly reduces the number of synthetic steps and reliance on costly precious metals, aligning with the goals of sustainable chemistry. news-medical.net

Efficiency and Yield Optimization in Reaction Sequences

In reductive amination, for example, replacing sodium cyanoborohydride (NaCNBH₃) with a borane-pyridine complex (BAP) can eliminate the formation of nitrile impurities and avert the reduction of the starting aldehyde, thereby improving both the yield and the ease of product isolation. tandfonline.com Similarly, in N-alkylation steps, the choice of base, solvent, and alkylating agent can significantly impact the reaction's success. researchgate.net For the final ethylation step, direct reductive amination with acetaldehyde (B116499) would be an efficient method.

Modern approaches to optimization often employ automated systems and algorithms. nih.govresearchgate.net Automated continuous flow platforms, guided by Bayesian optimization, can simultaneously optimize multiple reaction variables (e.g., temperature, residence time, reagent equivalents) across telescoped, multi-step processes. nih.govresearchgate.netresearchgate.net This data-driven approach allows for the rapid identification of optimal conditions with a minimal number of experiments, leading to higher yields, reduced waste, and a more efficient and greener synthesis. nih.govresearchgate.net The combination of telescoping reactions (eliminating intermediate workups) and automated optimization represents a powerful strategy for improving the efficiency of pharmaceutical syntheses. nih.gov

Table 2: Example of Reaction Optimization for a Key Synthetic Step (Reductive Amination)
EntryReducing AgentSolventAdditiveOutcomeReference
1NaCNBH₃Methanol-Intractable nitrile impurity formed tandfonline.com
2NaCNBH₃MethanolK₂CO₃ (basic)Impurity reduced but still present tandfonline.com
3Borane-Pyridine (BAP)Ethanol-Nitrile impurity eliminated, improved yield tandfonline.com
4Borane-Pyridine (BAP)Toluene / CH₂Cl₂-Comparable results to ethanol tandfonline.com

Functional Group Interconversions on the Piperidine Ring and Propyl Chain

The piperidine ring and the propyl chain of this compound possess functional groups that can undergo a variety of chemical transformations, enabling the introduction of new functionalities and the modulation of the compound's physicochemical properties.

Oxidation and Reduction Reactions

While specific literature on the oxidation and reduction of this compound is not extensively detailed, the general reactivity of the amine functionalities and the piperidine ring can be inferred from established organic chemistry principles.

Oxidation: The secondary amine on the piperidine ring and the secondary amine on the propyl chain are susceptible to oxidation. Under controlled conditions with mild oxidizing agents, N-oxides can be formed. More vigorous oxidation could potentially lead to the opening of the piperidine ring or degradation of the propyl chain. For instance, the oxidation of piperidine derivatives can be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Catalytic oxidation methods, perhaps employing ruthenium or other transition metal catalysts, could also be explored for more selective transformations, such as the conversion of the N-ethyl group to an N-acetyl group under specific conditions.

Reduction: The piperidine ring is a saturated heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions. However, if functional groups susceptible to reduction, such as carbonyls or nitro groups, were introduced onto the piperidine ring or the propyl chain, they could be readily reduced. For example, if a ketone were present at the 3-position of the piperidine ring, it could be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the reduction of various functional groups in related structures. nih.gov

Nucleophilic Substitution Reactions

The piperidine ring in this compound can be a target for nucleophilic substitution reactions, particularly if a suitable leaving group is present on the ring. While the parent compound lacks a leaving group, derivatives can be synthesized to undergo such transformations. For example, a hydroxyl group on the piperidine ring could be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles.

Studies on related piperidine systems have shown that nucleophilic aromatic substitution can occur on activated heterocyclic rings. nih.gov Although the piperidine ring is saturated, analogous principles of nucleophilic attack can be applied to appropriately functionalized derivatives. For instance, the synthesis of 3-alkylpiperidines has been achieved through the formation of an enamine intermediate from piperidine, followed by alkylation. odu.edu This demonstrates the potential for introducing substituents at various positions on the piperidine ring through nucleophilic attack on an electrophilic intermediate.

Amidation and Ureation Reactions

The secondary amine of the propyl chain in this compound is a key site for amidation and ureation reactions, leading to the formation of amide and urea (B33335) derivatives, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with diverse biological activities.

Amidation Reactions: Amides are readily formed by the reaction of the secondary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. nih.gov Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are often employed to facilitate the reaction between a carboxylic acid and the amine. growingscience.comfishersci.co.uk

A general procedure for the amidation of a secondary amine like this compound would involve dissolving the amine and a carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent and a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). fishersci.co.ukrsc.org

Ureation Reactions: Urea derivatives can be synthesized by reacting the secondary amine with an isocyanate. nih.gov This reaction is typically straightforward and proceeds under mild conditions. beilstein-journals.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. asianpubs.orgorganic-chemistry.org

For example, reacting this compound with an aryl isocyanate in a solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature would yield the corresponding N,N'-disubstituted urea derivative. nih.gov The synthesis of various aryl urea derivatives often involves the in-situ generation of isocyanates from primary amines using reagents like triphosgene. asianpubs.org

Derivative Formation through Strategic Modifications

The two nitrogen atoms in this compound, one on the piperidine ring and one on the propyl chain, serve as strategic points for derivatization, allowing for the synthesis of a wide range of analogs with modified properties.

N-Substitution Patterns on the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic center that can readily undergo various substitution reactions to introduce a wide array of functional groups.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. researchgate.net This reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile (B52724). researchgate.net For instance, reacting this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding N-alkylated derivative.

N-Acylation: Similar to the propyl amine, the piperidine nitrogen can be acylated to form amides. The reaction conditions are analogous to those described for the amidation of the propyl amine, involving the use of acid chlorides, anhydrides, or carboxylic acids with coupling agents. This allows for the introduction of various acyl groups, which can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: The piperidine nitrogen can also be functionalized through reductive amination. This involves the reaction of a precursor piperidone with an amine, followed by reduction of the resulting imine or enamine. This method is particularly useful for introducing substituted alkyl groups at the nitrogen atom. sciencemadness.org

Modifications on the Propyl Amine Moiety

The N-ethyl-propylamine side chain offers multiple avenues for chemical modification, primarily centered around the secondary amine.

N-Dealkylation and Re-functionalization: While the ethyl group is generally stable, under certain conditions, it could be cleaved. More practically, the secondary amine can be further functionalized.

Further N-Alkylation: The secondary amine of the propyl chain can undergo further alkylation with a different alkyl halide to yield a tertiary amine. Care must be taken to control the reaction conditions to avoid over-alkylation and the formation of quaternary ammonium salts. masterorganicchemistry.com

Conversion to Other Functional Groups: The amine functionality can be a precursor for other nitrogen-containing groups. For example, under specific oxidative conditions, it might be possible to convert the amine to a nitroso or nitro functionality, although these are generally challenging transformations.

The diverse reactivity of the piperidinylpropylamine framework provides a rich platform for the synthesis of a multitude of derivatives. The ability to selectively modify the piperidine ring, the propyl chain, and the two distinct nitrogen centers allows for fine-tuning of the molecule's properties for various research applications.

Role as Synthetic Intermediates in Complex Molecule Synthesis

The piperidinylpropylamine framework, particularly the 4-(3-aminopropyl)piperidine scaffold, serves as a versatile and crucial intermediate in the synthesis of a wide array of complex molecules, especially within the domain of medicinal chemistry. The inherent reactivity of the primary and secondary amine groups within this structure allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. Researchers have utilized this framework as a foundational building block to synthesize targeted compounds with potential therapeutic applications.

The general synthetic strategy involves leveraging the nucleophilic character of the amine functionalities. The secondary amine of the piperidine ring and the primary amine of the propyl side chain can be selectively functionalized, often through the use of protecting groups. A common precursor is the Boc-protected intermediate, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate, which allows for specific reactions on the terminal primary amine before deprotection and subsequent modification of the piperidine nitrogen.

Key chemical transformations employed on the piperidinylpropylamine core include N-acylation, N-sulfonylation, and N-alkylation. These reactions are instrumental in attaching various substituents and pharmacophores to the core structure, leading to the generation of libraries of novel compounds for biological screening.

One notable application of the piperidinylpropylamine framework is in the synthesis of novel sulfonamide derivatives. In a series of studies, researchers synthesized a range of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides. researchgate.netingentaconnect.comingentaconnect.com The synthetic pathway commenced with the functionalization of the piperidine nitrogen, followed by the crucial step of reacting the resulting intermediate with various aromatic sulfonyl chlorides. ingentaconnect.com

The key intermediate, 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine, was prepared and then subjected to N-sulfonylation. ingentaconnect.comnih.gov This reaction typically occurs in an anhydrous solvent like dichloromethane, with a base such as triethylamine, to yield the final sulfonamide products. ingentaconnect.comnih.gov This modular approach allowed for the synthesis of a diverse library of compounds by varying the substituents on the aromatic sulfonyl chloride. researchgate.netingentaconnect.com

Table 1: Examples of Synthesized 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine Sulfonamide Derivatives Data sourced from research on anticonvulsant agents. researchgate.netingentaconnect.comingentaconnect.com

Compound IDR Group on Sulfonyl MoietyStarting Intermediate
8a 4-Fluorophenyl1-(4,4'-Difluorobenzhydryl)-4-(3-(piperidin-4-yl)propyl)piperidine
8b 2,4-Difluorophenyl1-(4,4'-Difluorobenzhydryl)-4-(3-(piperidin-4-yl)propyl)piperidine
8c 4-Chlorophenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8d 4-Bromophenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8e 4-Nitrophenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8f Phenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8g 4-Methylphenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8h 4-Methoxyphenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8i 2-Nitrophenyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine
8j 2-Naphthyl1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine

The piperidinylpropylamine scaffold is also a key intermediate in the synthesis of complex amide derivatives. To explore potential antileukemic agents, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized. researchgate.net In this work, the variation occurred at the N-terminal of the piperidine ring, where an amide moiety was introduced. researchgate.net

The synthetic approach involved the acylation of the piperidine nitrogen of a 4-(3-(piperidin-4-yl)propyl)piperidine intermediate with various substituted benzoyl chlorides. This transformation highlights the utility of the framework in creating compounds where a piperidinylpropyl group is attached to another heterocyclic system, forming more complex and sterically demanding molecules. The resulting library of compounds demonstrated how modifications to the phenyl ring of the aryl carboxamide moiety could be systematically explored. researchgate.net

Table 2: Examples of Synthesized {4-[3-(Piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivatives Data sourced from research on antileukemic agents. researchgate.net

Compound IDSubstituents on Phenyl Ring (R)Core Intermediate
3a 2-Fluoro, 4-Nitro4-(3-(Piperidin-4-yl)propyl)piperidine
3b 2-Chloro, 4-Nitro4-(3-(Piperidin-4-yl)propyl)piperidine
3c 4-Chloro4-(3-(Piperidin-4-yl)propyl)piperidine
3d 4-Nitro4-(3-(Piperidin-4-yl)propyl)piperidine
3e 2,4-Dichloro4-(3-(Piperidin-4-yl)propyl)piperidine
3f 2-Nitro4-(3-(Piperidin-4-yl)propyl)piperidine
3g 3,4,5-Trimethoxy4-(3-(Piperidin-4-yl)propyl)piperidine
3h 2-Chloro4-(3-(Piperidin-4-yl)propyl)piperidine
3i Unsubstituted Phenyl4-(3-(Piperidin-4-yl)propyl)piperidine

These examples underscore the strategic importance of the piperidinylpropylamine framework as a versatile synthetic intermediate. Its adaptable structure allows for the systematic and modular synthesis of complex molecules, facilitating the exploration of structure-activity relationships in drug discovery programs.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl[3-(piperidin-4-yl)propyl]amine is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the aliphatic nature of the carbon framework. The piperidine (B6355638) ring protons typically appear as complex multiplets due to their conformational arrangement. The protons on the carbon adjacent to the nitrogen atoms (α-protons) are deshielded and thus appear at a lower field (higher ppm value).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Click on the headers to sort the data.

AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH₂- (piperidine, C2/C6 axial/equatorial)~2.9 - 3.1m4H
-CH₂- (piperidine, C3/C5 axial/equatorial)~1.6 - 1.8m4H
-CH- (piperidine, C4)~1.2 - 1.4m1H
-NH- (piperidine and ethylamine)~1.0 - 2.5 (broad)s (broad)2H
-CH₂- (propyl chain, adjacent to ethylamine (B1201723) N)~2.6 - 2.8t2H
-CH₂- (propyl chain, adjacent to piperidine)~1.3 - 1.5m2H
-CH₂- (propyl chain, central)~1.5 - 1.7m2H
-CH₂- (ethyl group)~2.5 - 2.7q2H
-CH₃ (ethyl group)~1.0 - 1.2t3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. The carbons directly bonded to nitrogen atoms (C-N) are deshielded and appear downfield. The chemical shifts of the piperidine ring carbons provide insight into its substitution pattern.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Click on the headers to sort the data.

AssignmentPredicted Chemical Shift (ppm)
-CH₂- (piperidine, C2/C6)~46 - 48
-CH₂- (piperidine, C3/C5)~32 - 34
-CH- (piperidine, C4)~35 - 37
-CH₂- (propyl chain, adjacent to ethylamine N)~50 - 52
-CH₂- (propyl chain, adjacent to piperidine)~36 - 38
-CH₂- (propyl chain, central)~22 - 24
-CH₂- (ethyl group)~44 - 46
-CH₃ (ethyl group)~15 - 17

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. As a molecule containing two secondary amine groups and aliphatic C-H bonds, this compound exhibits several characteristic absorption bands.

The most notable features in its IR spectrum would include:

A single, weak-to-medium intensity N-H stretching band in the region of 3350–3310 cm⁻¹, characteristic of secondary amines. orgchemboulder.comspectroscopyonline.com

Strong C-H stretching vibrations from the numerous methylene (B1212753) and methyl groups, appearing just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). rockymountainlabs.com

An N-H bending (wagging) vibration, which is often broad and strong, in the 910–665 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

C-N stretching vibrations for aliphatic amines, which appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands Click on the headers to sort the data.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine (R₂NH)3350 - 3310Weak - Medium
C-H StretchAlkyl (CH₃, CH₂, CH)2950 - 2850Strong
C-N StretchAliphatic Amine1250 - 1020Medium
N-H WagSecondary Amine910 - 665Strong, Broad

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecule is ionized by a high-energy electron beam, causing the formation of a molecular ion (M⁺˙) and various fragment ions.

For this compound (C₁₀H₂₂N₂), the molecular weight is 170.30 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 170.

The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.orgjove.com This process leads to the formation of a stable, resonance-stabilized iminium cation. Due to the presence of two nitrogen atoms, several alpha-cleavage pathways are possible, leading to characteristic fragment ions.

Interactive Data Table: Predicted EI-MS Fragmentation Click on the headers to sort the data.

Predicted m/zProposed Fragment StructureFragmentation Pathway
170[C₁₀H₂₂N₂]⁺˙Molecular Ion (M⁺˙)
155[M - CH₃]⁺α-cleavage at ethyl group, loss of methyl radical
98[C₆H₁₂N]⁺Cleavage of propyl chain at piperidine N, forming a piperidinemethyl iminium ion
84[C₅H₁₀N]⁺Cleavage of the entire propyl-ethyl-amine side chain, forming a vinylpiperidine radical cation or similar fragment
72[C₄H₁₀N]⁺α-cleavage at ethylamine N, loss of the C₄H₈-piperidine radical
58[C₃H₈N]⁺α-cleavage at ethylamine N, loss of the propyl-piperidine radical

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for purity analysis of non-volatile compounds. Due to the polar and basic nature of this compound, standard reversed-phase (e.g., C18) chromatography can be challenging, often resulting in poor peak shape and retention. hplc.eu To overcome this, specialized columns such as those designed for polar compounds, or alternative modes like Hydrophilic Interaction Liquid Chromatography (HILIC), are often employed. helixchrom.com Mobile phases are typically buffered aqueous solutions mixed with an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector (if the compound has a chromophore, often introduced via derivatization) or, more universally, a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation and detection technique suitable for volatile and thermally stable compounds. Direct analysis of amines like this compound by GC can be problematic due to their polarity, which can cause peak tailing on standard columns. nih.gov To improve chromatographic performance, derivatization is often performed. jfda-online.comresearchgate.net This process involves reacting the amine's N-H groups with a reagent (e.g., a silylating or acylating agent) to create a less polar, more volatile derivative, enabling sharp peaks and sensitive detection. jfda-online.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches the theoretical composition. For a compound to be considered pure, the experimentally determined percentages must agree with the calculated values within a narrow margin (typically ±0.4%).

Interactive Data Table: Elemental Composition of C₁₀H₂₂N₂ Click on the headers to sort the data.

ElementAtomic MassCountTotal MassMass Percent (%)
Carbon (C)12.01110120.1170.51%
Hydrogen (H)1.0082222.17613.03%
Nitrogen (N)14.007228.01416.46%
Total --170.30 100.00%

Predictive Analytical Metrics in Compound Characterization (e.g., Predicted Collision Cross Section)

With the advent of advanced analytical instrumentation, particularly ion mobility-mass spectrometry (IM-MS), predictive metrics have become valuable for compound identification. acs.orgyoutube.com The Collision Cross Section (CCS) is a key parameter derived from ion mobility experiments, representing the effective area of an ion as it moves through a buffer gas. chromatographyonline.comnih.gov The CCS is a robust physicochemical property related to the ion's size, shape, and charge. nih.gov

For this compound, CCS values can be predicted computationally for various adducts that might be formed in the mass spectrometer source. These predicted values can then be compared against experimental data to increase confidence in structural assignments, especially when analyzing complex mixtures or distinguishing between isomers.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values Click on the headers to sort the data.

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.18558142.8
[M+Na]⁺193.16752145.3
[M-H]⁻169.17102142.0
[M+NH₄]⁺188.21212160.6
[M+K]⁺209.14146142.8
[M+H-H₂O]⁺153.17556135.8
[M+HCOO]⁻215.17650160.8
[M+CH₃COO]⁻229.19215180.3
Data calculated using CCSbase.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. For piperidine (B6355638) derivatives, these methods are used to determine molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netekb.eg

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netekb.eg The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. ekb.egirjweb.com A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electrophilic and nucleophilic sites, predicting regions of a molecule most likely to engage in interactions. researchgate.netthaiscience.info Studies on various piperidine compounds have successfully used these quantum methods to understand their structural stability and reactive nature. ekb.egresearchgate.net

Table 1: Hypothetical Quantum Chemical Properties for Ethyl[3-(piperidin-4-yl)propyl]amine

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability.
LUMO Energy -1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVReflects chemical reactivity and stability.
Dipole Moment 2.5 DebyeMeasures molecular polarity.

Note: This table is illustrative and contains hypothetical data to demonstrate the output of quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a piperidine derivative, might interact with a biological target, typically a protein receptor or enzyme. nih.govnih.gov

For piperidine-containing compounds, docking studies have been instrumental in elucidating binding modes with various targets, including G-protein coupled receptors (GPCRs) like sigma (σ) receptors and histamine (B1213489) H3 receptors, as well as enzymes. nih.govacs.org These simulations can identify crucial interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that stabilize the ligand within the receptor's binding pocket. nih.gov For instance, research on similar compounds has shown that the protonated nitrogen atom of the piperidine ring often forms a key ionic interaction with acidic residues like aspartic acid (Asp) or glutamic acid (Glu) in the target protein. nih.gov The docking score, a numerical value representing the binding affinity, helps in ranking potential drug candidates. nih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Sigma-1 Receptor (σ1R) -8.5Asp126, Glu172Ionic Bond, Hydrogen Bond
Phe107, Trp164Hydrophobic, π-cation
Histamine H3 Receptor -7.9Asp114, Tyr115Ionic Bond, Hydrogen Bond
Trp371, Phe374Hydrophobic

Note: This table presents hypothetical data based on findings from studies on analogous piperidine derivatives. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.netnih.gov This technique is crucial for assessing the stability of a docked pose, exploring the conformational flexibility of the ligand and protein, and understanding the thermodynamics of binding. nih.govresearchgate.net

In studies involving piperidine derivatives bound to targets like the sigma-1 receptor, MD simulations have been used to confirm the stability of the binding orientation predicted by docking. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.govnih.gov These simulations can reveal how water molecules mediate interactions and provide a more accurate estimation of binding free energy. nih.gov Conformational analysis through MD also helps understand how the piperidine ring and its substituents adapt to the binding site. rsc.orgresearchgate.net

Table 3: Representative Molecular Dynamics Simulation Metrics

Simulation MetricDescriptionTypical Finding for Stable Complex
RMSD of Complex Measures the average deviation of the protein-ligand complex over time from a reference structure.A low, stable plateau (e.g., < 3 Å) indicates the complex is stable.
RMSF of Ligand Measures the fluctuation of each atom of the ligand around its average position.Low fluctuations indicate the ligand is held rigidly in the binding pocket.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.High occupancy (>50%) signifies a stable and important interaction.

Note: This table describes common metrics and expected outcomes from MD simulations of stable protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comtiu.edu.iq These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent compounds.

For piperidine derivatives, various QSAR models have been developed to predict activities ranging from toxicity to receptor binding affinity. nih.govmdpi.com These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, or steric). nih.govnih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to establish a relationship between these descriptors and the observed activity. nih.gov The predictive power of a QSAR model is rigorously validated using both internal and external test sets of compounds. nih.govmdpi.com

Table 4: Example of a Generic 2D-QSAR Model Equation

Model EquationpIC50 = 0.75(LogP) - 0.21(TPSA) + 1.5*(nRotB) + 3.45
Statistical Parameters
r² (Correlation Coefficient) 0.85
q² (Cross-validated r²) 0.78
Descriptor Description
LogP Octanol-water partition coefficient (lipophilicity)
TPSA Topological Polar Surface Area
nRotB Number of Rotatable Bonds

Note: This table presents a hypothetical QSAR model to illustrate the concept. The equation and parameters are not based on specific experimental data for this compound.

In Silico Prediction of Biological Targets and Activity Spectra

In the early stages of drug discovery, computational tools can predict the likely biological targets and the spectrum of pharmacological activities for a given chemical structure. clinmedkaz.orgclinmedkaz.org This process, often called target fishing or profiling, helps to identify potential therapeutic applications or off-target effects. unipi.itmdpi.com

Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.orgclinmedkaz.orgexpasy.org These tools operate by comparing the 2D or 3D structure of a query molecule, such as this compound, to large databases of known bioactive compounds. clinmedkaz.orgnih.gov Based on the principle of chemical similarity—that structurally similar molecules are likely to have similar biological activities—these programs generate a list of probable protein targets and pharmacological effects, each with an estimated probability. clinmedkaz.orggenexplain.com Studies on novel piperidine derivatives have utilized these tools to suggest potential applications in areas like cancer and central nervous system disorders. clinmedkaz.orgclinmedkaz.org

Table 5: Illustrative Output from a Biological Activity Spectrum Prediction

Predicted Activity / TargetPa (Prob. to be Active)Pi (Prob. to be Inactive)Interpretation
Sigma Receptor Ligand 0.6500.012High probability of interacting with Sigma receptors.
Dopamine (B1211576) Receptor Ligand 0.5800.025Moderate to high probability of D2/D3 receptor activity.
CYP2D6 Inhibitor 0.4950.041Possible interaction with Cytochrome P450 2D6.
Antihypertensive 0.4500.098Potential for blood pressure-lowering effects.

Note: This table is a hypothetical representation of results from a tool like PASS. Pa and Pi are probabilities that a compound is active and inactive, respectively, for a given activity. A higher Pa value suggests a higher likelihood of that activity. nih.gov

Preclinical Biological Evaluation and Receptor Pharmacology Research

Ligand-Receptor Interaction Studies

Research has integrated the Ethyl[3-(piperidin-4-yl)propyl]amine scaffold into novel compounds to investigate their interactions with various G-protein coupled receptors (GPCRs) and transporters.

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), regulates the release of histamine and other neurotransmitters. wikipedia.org As such, it is a therapeutic target for cognitive and sleep disorders. wikipedia.org The piperidine (B6355638) ring, a core component of the this compound structure, is a key feature in many H3R ligands.

In the development of H3R antagonists and inverse agonists, the piperidine ring often serves as a central scaffold. For instance, the structure of Pitolisant, an H3R inverse agonist, features a 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride structure, highlighting the importance of the propyl-piperidine motif for receptor interaction. nih.gov Research on 4-oxypiperidine ethers as H3R ligands further underscores the significance of the piperidine core in achieving high receptor affinity. nih.gov While direct studies on this compound as a standalone H3R ligand are not prominent, its underlying structure is integral to the pharmacophore of potent H3R modulators. The basic nitrogen of the piperidine and the terminal amine group can engage in crucial ionic interactions within the receptor's binding pocket, a common characteristic for H3R antagonists. acs.org

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are implicated in various neurological and psychiatric disorders. nih.gov The this compound scaffold has been explored in the design of selective dopamine receptor ligands. The piperidine and piperazine (B1678402) rings are common motifs in compounds targeting these receptors. nih.govdocumentsdelivered.com

Structure-activity relationship (SAR) studies on various series of compounds have shown that modifications on the piperidine or related piperazine rings can significantly influence binding affinity and selectivity for D2 versus D3 receptors. nih.govacs.org For example, research on N-phenylpiperazine derivatives demonstrated that this core can lead to compounds with high-affinity binding (Ki value of 0.2 nM) at human D3 receptors and over 100-fold selectivity against D2 receptors. nih.gov Similarly, studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have led to the identification of potent D4 receptor antagonists with exceptional selectivity over other dopamine receptor subtypes. chemrxiv.org The propyl-amine linker in the this compound structure provides the appropriate length and flexibility to position the terminal amine and other substituents for optimal interaction with the receptor binding sites.

Table 1: Dopamine Receptor Binding Affinities of Representative Piperidine/Piperazine Analogs

CompoundTargetBinding Affinity (Ki, nM)D2/D3 Selectivity
Compound 8 D3<1>56
LS-3-134 D30.2>100
Compound 14a D40.3>2000 vs D2/D3

This table presents data for illustrative compounds containing piperidine or related scaffolds to highlight their potential in dopamine receptor targeting. Data sourced from multiple studies. acs.orgnih.govchemrxiv.org

The serotonin (B10506) 5-HT1D receptor is a key target in the development of anti-migraine medications. nih.govacs.org Research into selective 5-HT1D agonists has often utilized scaffolds containing piperidine or piperazine rings. While clinically effective drugs like Sumatriptan show similar affinity for 5-HT1D and 5-HT1B receptors, the search for more selective agents is ongoing. acs.org

A series of 3-(propylpiperazinyl)indoles were developed as potent and selective 5-HT1D agonists, with some compounds demonstrating subnanomolar affinity and up to 200-fold selectivity over the 5-HT1B receptor. nih.govacs.org Another novel 5-HT1D agonist, L-741,519, incorporates a N-methyl-piperidine moiety. nih.gov These examples show that the piperidine ring, as found in this compound, is a favorable structural element for 5-HT1D receptor interaction. The propyl linker allows for the correct spatial orientation of functional groups necessary for agonist activity at the receptor.

The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a target for antiemetic and potentially anxiolytic and antidepressant drugs. nih.govwikipedia.org The development of non-peptide NK1 receptor antagonists has been a significant area of research.

Studies have revealed that compounds incorporating a piperidine ring can exhibit high selectivity for the NK1 receptor over other tachykinin receptors (NK2, NK3) and other receptor types. wikipedia.org For example, research into (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines yielded potent NK1 antagonists, with some derivatives inhibiting Substance P-induced contractions with IC50 values in the nanomolar range. nih.gov The this compound framework provides the basic nitrogen and stereochemical features of the piperidine ring that are often crucial for high-affinity binding to the NK1 receptor.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells, making it a prime target for antiviral drug design. nih.gov Several potent CCR5 antagonists are based on piperidine-containing scaffolds.

Research has led to the discovery of CCR5 antagonists derived from a [2-(4-Phenyl-4-piperidinyl)ethyl]amine template. nih.gov This core structure is highly analogous to this compound. Derivatizations at the N-terminal of the piperidine ring of these templates have produced compounds with potent inhibitory activity against HIV-1 infection. nih.gov A proposed pharmacophore model for CCR5 antagonists often features a "Y shape" that includes a basic nitrogen center, which forms a key salt-bridge interaction with the Glu283 residue of the receptor, and multiple hydrophobic domains. semanticscholar.org The this compound scaffold provides this essential basic nitrogen and a flexible linker to which necessary hydrophobic groups can be attached to fulfill the pharmacophore requirements.

Allosteric modulators are compounds that bind to a receptor at a site topologically distinct from the primary (orthosteric) binding site, offering a novel mechanism for regulating receptor activity with potential for greater selectivity and safety. nih.govmdpi.com While specific research linking the this compound scaffold to G-protein coupled bile acid (GPBA) receptors is not widely documented, its structural motifs are present in allosteric modulators of other GPCRs.

For instance, the discovery of allosteric agonists for the muscarinic M1 receptor included the compound N-{1-[3-(3-oxo-2,3-dihydrobenzo wikipedia.orgnih.govoxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide. ebi.ac.uk This molecule contains a propyl-piperidinyl-amine substructure that is central to its activity. Similarly, peptidomimetics designed to allosterically modulate the dopamine D2 receptor have incorporated constrained piperidine-like ring systems. nih.gov These examples demonstrate the utility of the piperidine-alkyl-amine framework in the design of molecules that can fine-tune receptor function through allosteric mechanisms, suggesting a potential, though yet unexplored, application in the context of GPBA or other receptors.

NLRP3 Inflammasome Inhibition Mechanisms

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multiprotein complex that, upon activation by a wide range of stimuli, triggers inflammatory responses through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory conditions, making it an attractive therapeutic target. nih.govnih.gov

Activation of the NLRP3 inflammasome is a two-step process: a priming signal, often via NF-κB signaling, upregulates the expression of NLRP3 and pro-IL-1β. nih.govfrontiersin.org A second activation signal then triggers the assembly of the inflammasome complex. frontiersin.org Research into inhibitors of this pathway has explored various chemical scaffolds. While direct studies on this compound are not prominent, related structures containing piperidine or piperidine-like moieties have been investigated. For instance, Piperine, a natural phytochemical, has been shown to exert immunosuppressive effects in models of gouty arthritis by regulating the NLRP3 inflammasome. nih.gov In silico molecular docking studies suggest Piperine acts as a competitive inhibitor of the MAPK/NF-κB axis, which is upstream of the NLRP3 inflammasome. nih.gov Other research has focused on developing small molecules that directly target the NLRP3 protein to inhibit its activation and assembly. researchgate.neteuropa.eu

Opioid Receptor Ligand Investigations

The piperidine ring is a cornerstone in the development of opioid receptor ligands and is a fundamental component of potent analgesics like morphine and fentanyl. tandfonline.com This structural motif is crucial for interaction with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics. tandfonline.comnih.gov

Research has focused on modifying the piperidine scaffold to develop ligands with improved pharmacological profiles, such as balanced MOR agonism and δ-opioid receptor (DOR) antagonism. This dual-activity profile is sought after to reduce the negative side effects associated with selective MOR agonists, such as the development of tolerance and dependence. nih.gov A series of 4-substituted piperidine compounds have been described that demonstrate a favorable balance between binding affinity at MOR and DOR. nih.govresearchgate.net The nature of the substituent on the piperidine ring plays a critical role in modulating receptor selectivity and functional activity (agonist versus antagonist). nih.gov Molecular docking studies have helped elucidate the binding modes of piperidine derivatives within the opioid receptor's binding pocket, highlighting key interactions with residues such as Q124, D147, Y148, and H297. tandfonline.comresearchgate.net

Table 1: Opioid Receptor Binding Affinities of Representative Piperidine-Containing Compounds This table is interactive. You can sort and filter the data.

Compound Target Receptor Binding Affinity (Ki, nM) Efficacy
Morphine MOR 6.3 Agonist
Morphine DOR 171 Agonist
Fentanyl Analog MOR - Agonist
SNC80 DOR - Agonist
Tetrahydroquinoline Analog 6 MOR / DOR Balanced Partial Agonist

Enzyme Inhibition Profiling

Acetylcholinesterase (AChE) and Urease Inhibition Assays

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. These agents work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ijpsi.orgnih.gov The piperidine nucleus is a key pharmacophoric feature of the well-known AChE inhibitor, Donepezil. ijpsi.org Consequently, the synthesis of novel piperidine derivatives is a popular area of research for new anti-Alzheimer's agents. ijpsi.org

Studies have shown that phenoxyethyl piperidine derivatives can potently inhibit AChE. nih.gov The piperidine's tertiary nitrogen can become protonated, allowing it to interact with the anionic site of the enzyme. ijpsi.org In one study, a series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated, with the most potent compound showing an IC50 value of 5.3 µM for AChE inhibition. nih.gov Another study identified a polyfunctionalized pyridine (B92270) with a benzyl-piperidine motif that exhibited potent dual-target activity against AChE with an IC50 of 13 nM. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Its inhibition is a therapeutic target for treating infections caused by pathogens like Helicobacter pylori. frontiersin.org While direct data on piperidine derivatives is limited in the provided context, structurally similar piperazine derivatives have been shown to be effective urease inhibitors. A study on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives identified compounds with potent urease inhibitory activity, with IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 µM). frontiersin.org This suggests that the six-membered heterocyclic amine scaffold is a promising starting point for designing urease inhibitors. frontiersin.org

Table 2: Cholinesterase and Urease Inhibition by Piperidine/Piperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme Representative IC50 Value (µM) Reference Compound Reference IC50 (µM)
Piperidinyl-quinoline acylhydrazone AChE 5.3 Neostigmine 16.3
Polyfunctionalized pyridine (benzyl-piperidine) AChE 0.013 - -
1-(3-nitropyridin-2-yl)piperazine derivative Urease 2.0 Thiourea 23.2

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the breakdown of bioactive lipids known as N-acylethanolamines (NAEs), such as N-palmitoylethanolamide (PEA). universityofcalifornia.eduescholarship.org PEA has demonstrated anti-inflammatory, analgesic, and neuroprotective properties. universityofcalifornia.edu By inhibiting NAAA, the endogenous levels of PEA can be increased, which represents a promising therapeutic strategy for pain and inflammation. escholarship.orgnih.gov NAAA operates under acidic conditions (pH ~4.5) and is primarily located in lysosomes of immune cells like macrophages. wikipedia.org The development of potent and selective NAAA inhibitors is an active area of research, with several classes of compounds identified that show submicromolar activity in in vitro assays. universityofcalifornia.edu While the piperidine scaffold is a common feature in many bioactive molecules, its specific role in the design of NAAA inhibitors is not extensively detailed in the current body of research.

Arginase Inhibition Studies

Arginase is an enzyme that metabolizes L-arginine to ornithine and urea. By competing with nitric oxide synthase (eNOS) for their common substrate, L-arginine, increased arginase activity can lead to decreased nitric oxide (NO) bioavailability and contribute to endothelial dysfunction. nih.govmolecure.com Therefore, arginase is considered a valuable therapeutic target for cardiovascular diseases, cancer, and asthma. nih.gov

A novel class of potent, orally bioavailable arginase inhibitors based on a piperidine scaffold has been developed. nih.gov These boronic acid-based piperidine derivatives have shown significant inhibitory potential in vitro, with IC50 values as low as 160 nM. nih.gov Structure-activity relationship studies have revealed that the piperidine ring plays a key role in the interaction with the enzyme's active site. X-ray crystallography has shown that the piperidine nitrogen can form hydrogen bonds with key aspartic acid residues in the active site, enhancing binding affinity. nedp.com For instance, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid demonstrated potent inhibition of both human arginase-1 (hARG-1) and hARG-2 with IC50 values of 200 nM and 290 nM, respectively. nih.gov

Table 3: Arginase Inhibition by Piperidine Derivatives This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 (nM)
Boronic acid-based piperidine derivative Arginase up to 160
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid hARG-1 200
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid hARG-2 290

EZH2 Inhibition Research

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. Aberrant EZH2 activity is implicated in various cancers, making it a significant target for drug development. nih.gov

Small molecule inhibitors of EZH2 have shown therapeutic potential in B-cell lymphomas and other cancers. researchgate.net Medicinal chemistry campaigns have explored various scaffolds for EZH2 inhibition. In some series of inhibitors, a piperidine side chain has been incorporated. Structure-activity relationship (SAR) studies have shown that modifications to this piperidine moiety can influence properties such as potency and the potential for CYP3A4 upregulation. nih.gov For example, replacing the piperidine with an exocyclic amine in one series led to enhanced potency. nih.gov The development of second-generation EZH2 inhibitors with improved properties, such as prolonged residence time and enhanced antitumor activity, continues to be an important goal in oncology research. nih.gov

In Vitro Biological Activity Screening Methodologies: Assessment of Antimicrobial and Antitubercular Activity

The piperidine scaffold is a key structural motif in numerous compounds investigated for their therapeutic potential, including antimicrobial and antitubercular properties. While direct studies on this compound are not extensively detailed in the available literature, research on structurally related piperidine derivatives provides significant insights into the potential antimicrobial profile of this chemical class.

Methodologies for assessing this activity typically involve in vitro screening against various bacterial and mycobacterial strains. A common technique is the agar (B569324) dilution or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research into novel quinolone antibacterial agents has incorporated piperidine moieties to enhance potency. For instance, (3S)-amino-(4R)-ethylpiperidinyl quinolones have demonstrated high potency against both Gram-positive and Gram-negative bacteria. nih.gov These compounds showed superior activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae when compared to marketed quinolones with different side chains at the C-7 position. nih.gov

Furthermore, various synthetic piperidine derivatives have been evaluated for their antimicrobial effects. Studies have shown that certain novel piperidine compounds exhibit strong inhibitory activity against a range of bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org The antibacterial efficacy is often dependent on the specific substitutions on the piperidine core. academicjournals.org

In the context of antitubercular research, the emergence of multidrug-resistant tuberculosis has spurred the investigation of new chemical entities. japsonline.com Nitrogen-containing heterocyclic compounds, including those with indolizine (B1195054) and piperidine scaffolds, are of significant interest. japsonline.comnih.gov Screening of various synthetic compounds against Mycobacterium tuberculosis H37Rv strain is a standard primary assessment. japsonline.com For example, certain carboxamide derivatives have been identified with significant inhibitory potential against this strain, highlighting the role of specific functional groups in conferring antitubercular activity. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

Compound Class Test Organism Activity/Measurement Reference
(3S)-amino-(4R)-ethylpiperidinyl quinolones Gram-positive & Gram-negative bacteria High potency, including against resistant strains nih.gov
Synthetic Piperidine Derivative (Compound 6) Bacillus subtilis MIC: 0.75 mg/ml academicjournals.org
Synthetic Piperidine Derivative (Compound 6) Staphylococcus aureus MIC: 1.5 mg/ml academicjournals.org
N,N-Diaryl-dihydropyridine Dicarboxamides M. tuberculosis H37Rv Active at 6.25 µg/mL nih.gov

Evaluation of Anticonvulsant Properties

The piperidine nucleus is a constituent of various compounds investigated for central nervous system activity, including anticonvulsant properties. The evaluation of these properties typically involves established in vivo animal models that mimic aspects of human epilepsy. Standard screening tests include the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scMet) test, which reflects the ability to elevate the seizure threshold. nih.gov

Studies on piperidine alkaloids, such as piperine, have demonstrated anticonvulsant effects by modulating neurotransmitter systems like GABA. nih.govresearchgate.netmq.edu.au The mechanisms are thought to involve sodium/calcium channel antagonism and GABA receptor agonism. nih.govmq.edu.au

More directly related research has explored synthetic piperidine derivatives. A study on bis(3-aryl-3-oxopropyl)ethylamine hydrochlorides and their corresponding cyclized isomers, 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides, evaluated their anticonvulsant activities. nih.gov The compounds were tested in the MES and scMet screens in mice. While some of the linear bis-Mannich bases were toxic, the cyclized piperidinol compounds, particularly those with specific aryl substitutions, showed promising activity. nih.gov For example, compound 7 (p-chlorophenyl substituted piperidinol) was active in the scMet test, and compound 5 (phenyl substituted piperidinol) was active in the MES test, suggesting potential utility against petit mal and grand mal seizures, respectively. nih.gov

Table 2: Anticonvulsant Activity of 1-Ethyl-4-piperidinol Derivatives in Mice

Compound Aryl Substituent MES Test Activity (300 mg/kg) scMet Test Activity (300 mg/kg) Neurotoxicity (300 mg/kg) Reference
5 Phenyl Active (at 0.5h, 4h) Inactive No nih.gov
6 p-Methylphenyl Active (at 0.5h) Inactive Yes nih.gov
7 p-Chlorophenyl Active (at 0.5h, 4h) Active (at 4h) No nih.gov

Activity measured at different time points post-administration.

Spermicidal and Microbicidal Agent Research

The development of dual-action vaginal agents that provide contraception (spermicidal) and protection against sexually transmitted infections (microbicidal) is an active area of research. daneshyari.commdpi.com Piperidine derivatives have been explored for this purpose due to their diverse biological activities. daneshyari.comcore.ac.uk

The standard in vitro method for assessing spermicidal activity is the Sander-Cramer assay, which determines the minimum effective concentration (MEC) required to immobilize 100% of sperm within a short time frame, typically 20 seconds. mdpi.com For microbicidal activity, compounds are tested against pathogens like Trichomonas vaginalis and various fungal species, with safety evaluations conducted using human cervical cell lines (e.g., HeLa) and vaginal microflora (Lactobacillus). daneshyari.comnih.govresearchgate.net

One study synthesized a series of morpholin/piperidin-1-yl-carbamodithioates as potential vaginal microbicides. daneshyari.com Within the piperidine series, the substituent on the carbamodithioate moiety significantly influenced spermicidal potency. The compound with an ethyl piperidine substituent showed an MEC of 0.4 mM, which was twice as active as the standard spermicide nonoxynol-9 (B121193) (N-9). daneshyari.com The proposed mechanism of action involves binding to sulfhydryl groups on sperm, leading to the inhibition of key enzymes like hexokinase. nih.gov

Another line of research involved the synthesis of derivatives from the natural alkaloid cinchonine, which contains a vinyl-piperidine core structure. researchgate.net Tartarate salts of 3-(1-alkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-one derivatives were evaluated. The compound with a pentyl group at the piperidine nitrogen was found to be more potent than N-9 in spermicidal assays and was also safer for vaginal microflora. researchgate.net

Table 3: Spermicidal Activity of Selected Piperidine Derivatives

Compound Class Specific Derivative Spermicidal MEC (mM) Comparison to Nonoxynol-9 (N-9) Reference
Piperidin-1-yl-carbamodithioates Ethyl piperidine substituent 0.4 2-fold more active daneshyari.com
Piperidin-1-yl-carbamodithioates Ethyl pyrrolidine (B122466) substituent 0.36 >2-fold more active daneshyari.com
3-(1-Alkyl-3-vinyl-piperidin-4-yl) derivatives 1-Pentyl substituent More active than N-9 More active researchgate.net

MEC: Minimum Effective Concentration.

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, used to predict how a compound will be metabolized in the body. nuvisan.com These assays help identify compounds with favorable pharmacokinetic profiles. A common method involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govprotocols.iomdpi.com

The assay measures the rate of disappearance of the parent compound over time. From this data, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.comnih.gov Compounds with very short half-lives (high clearance) may be rapidly eliminated in vivo, potentially limiting their therapeutic efficacy, while those with very long half-lives (low clearance) could accumulate and cause toxicity.

Studies on various piperidine derivatives have utilized these assays to guide lead optimization. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, a series of piperidine-derived amides were evaluated for their stability in both human and rat liver microsomes. nih.gov The stability was found to be highly dependent on the structural modifications around the piperidine scaffold. Placing an aromatic moiety on the piperidine improved microsomal stability significantly compared to hydrophobic cycloalkyl substituents. nih.gov The inclusion of deuterium (B1214612) in certain positions also led to significant improvements in metabolic stability, increasing the half-life from 26 minutes to over 240 minutes in human liver microsomes. nih.gov These assays are crucial for selecting candidates with a higher probability of success in later-stage development. nih.govdndi.org

Table 4: Metabolic Stability of Piperidine Derivatives in Liver Microsomes

Compound Series Modification Species t½ (min) Intrinsic Clearance (CLint, app) (µL/min/mg) Reference
Piperidine sEH Inhibitor Lead Compound Human 220 2.2 nih.gov
Piperidine sEH Inhibitor Lead Compound Rat 26 26.7 nih.gov
Piperidine sEH Inhibitor Deuterated Analog Human >240 <2.1 nih.gov
Piperidine sEH Inhibitor Deuterated Analog Rat 62 11.2 nih.gov

t½: Half-life. CLint, app: Apparent Intrinsic Clearance.

Structure-Activity Relationships (SAR) in Preclinical Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and preclinical lead optimization. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. For compounds containing a piperidine moiety, SAR studies have been extensively used to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. thieme-connect.comnih.govdepositolegale.it

The piperidine ring offers multiple points for modification, including the ring nitrogen (N-1 position), the carbon atoms of the ring itself, and the substituents attached to them. thieme-connect.com

Substitution on the Piperidine Ring: The position, type, and stereochemistry of substituents on the carbon atoms of the piperidine ring significantly influence biological activity. thieme-connect.com In the development of inhibitors for the HDM2-p53 protein-protein interaction, a piperidine-containing core was optimized. The introduction of an allyl group at the 2-position of the piperidine ring resulted in a potent inhibitor with an IC50 of 41 nmol/L, a significant improvement over the unsubstituted parent compound. thieme-connect.com In another example, SAR studies on cocaine analogues revealed that the affinity for the dopamine transporter (DAT) is a function of the size of the substituent on an oxadiazole ring attached to the 3-position of the piperidine. nih.gov

Ring Modification and Bioisosteric Replacement: Expanding the piperidine ring or replacing it with other heterocyclic structures can have profound effects on activity. For a series of D2/D3 ligands, expanding a pyrrolidine ring to a piperidine ring was found to be detrimental to binding affinity. nih.gov In the development of dopamine D3 selective ligands, the core piperazine ring was connected via a butyl chain to various terminal aromatic groups. acs.org Replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety decreased binding potency at both D3 and D2 receptors, demonstrating the sensitivity of the receptor to the nature of the terminal heterocyclic system. acs.org

These examples underscore that preclinical lead optimization is an iterative process where SAR data guides the rational design of new analogues with improved profiles, balancing potency, selectivity, and metabolic stability to identify promising drug candidates. depositolegale.itnih.gov

Table 5: Summary of Key Structure-Activity Relationship Findings for Piperidine Derivatives

Target/Activity Structural Modification Effect on Activity Reference
Dopamine D2/D3 Receptors Moving N- or expanding pyrrolidine ring to piperidine Detrimental to binding affinity nih.gov
Dopamine D2/D3 Receptors O-alkylation vs. N-alkylation of linker O-alkylated analogues showed higher binding affinities nih.gov
Dopamine Transporter Increasing size of substituent on 3-position oxadiazole ring Modulates affinity and reuptake inhibition nih.gov
HDM2-p53 Interaction Introduction of allyl group at piperidine 2-position Improved inhibitory potency (IC50 from 169 to 41 nmol/L) thieme-connect.com
Antileukemic Activity Nitro and fluoro substitution on N-1 aryl carboxamide Most potent activity against K562 and Reh cells researchgate.net
Dopamine D3 Selectivity Replacement of terminal imidazo[1,2-a]pyridine with 2-indole Lower binding potency at D3 and D2 receptors acs.org

Emerging Research Avenues and Methodological Advancements

Development of Radioligands for Positron Emission Tomography (PET) Studies

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique used for diagnosing and monitoring diseases and for facilitating drug development. nih.govresearchgate.net The technique relies on radioligands—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify physiological processes in vivo. nih.gov The piperidine (B6355638) scaffold is a key structural motif in the development of novel PET radioligands due to its prevalence in compounds that target the central nervous system (CNS).

While direct studies on Ethyl[3-(piperidin-4-yl)propyl]amine as a PET radioligand are not extensively documented, the broader class of piperidine derivatives has been successfully developed for this purpose. For instance, a series of novel ¹⁸F-labeled spirocyclic piperidine derivatives have been synthesized and evaluated as ligands for the σ₁ receptor, a target implicated in various neurological disorders. acs.org One such compound, [¹⁸F]19 (1′-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4′-piperidine]), demonstrated high receptor affinity and excellent brain uptake in preclinical studies, confirming its potential for in vivo imaging. acs.org

The development process for these radioligands involves labeling a precursor molecule with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov The choice of isotope and labeling strategy is critical for achieving the desired properties of the radioligand, including high specific activity and metabolic stability. The structural features of this compound, specifically the primary and secondary amine groups, offer potential sites for radiolabeling, suggesting its viability as a candidate for future PET tracer development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design and prediction of properties for novel compounds. mdpi.comdlapiper.com These computational tools can analyze vast datasets to identify patterns and relationships between chemical structures and their biological activities or physical properties. mdpi.com

For a compound like this compound, AI and ML models can be employed in several ways:

Property Prediction: ML algorithms can predict various physicochemical and pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, based on the molecule's structure. nih.govacs.org For instance, models have been developed to predict the oxidative degradation rates of different amines by correlating their chemical structures with experimental data. nih.govresearchgate.net Such models could estimate the stability of this compound under various conditions.

De Novo Design: Generative AI models can design novel piperidine derivatives with desired properties. By learning from existing chemical data, these models can propose new structures that are optimized for a specific biological target or material science application. youtube.com

Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target. This can significantly reduce the time and cost associated with identifying lead compounds. mdpi.com

A study on the degradation of 30 different amines, including cyclic amines, developed a CatBoost machine learning model that could predict degradation rates with high accuracy based on chemical structure. acs.org This demonstrates the power of ML to forecast the chemical behavior of compounds like this compound. The integration of these technologies offers a powerful approach to optimize the design of piperidine derivatives for specific applications.

Exploration of Piperidine Derivatives in Materials Science (e.g., Corrosion Inhibition)

Piperidine derivatives have shown significant promise in materials science, particularly as corrosion inhibitors for various metals and alloys. taylorfrancis.comresearchgate.net Corrosion is a major issue in many industries, and organic inhibitors are widely used to protect metallic surfaces from degradation. The effectiveness of piperidine-based compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. carta-evidence.orgcore.ac.uk

The inhibition mechanism typically involves the interaction of lone pair electrons on the nitrogen atom (and other heteroatoms, if present) with the vacant d-orbitals of the metal. biointerfaceresearch.com This can lead to either physisorption (electrostatic interaction) or chemisorption (covalent bond formation). taylorfrancis.com The structure of the piperidine derivative, including the nature and position of substituents, plays a crucial role in its inhibition efficiency. carta-evidence.org

Several studies have demonstrated the efficacy of piperidine derivatives as corrosion inhibitors:

A study on mild steel in hydrochloric acid found that N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) exhibited excellent inhibition efficiency, reaching up to 91.9% at a concentration of 500 ppm. researchgate.netbiointerfaceresearch.com

Research on the corrosion of copper in sulfuric acid showed that various piperidone derivatives could significantly retard the corrosion process by blocking anodic reaction sites. core.ac.uk

An investigation into the corrosion of nickel in nitric acid revealed that 4-methylpiperidine (B120128) was the most effective inhibitor among the tested derivatives, highlighting the influence of molecular structure. carta-evidence.org

These findings suggest that this compound, with its two nitrogen atoms, has the potential to be an effective corrosion inhibitor. The lone pair electrons on both the piperidine and the ethylamine (B1201723) nitrogens could facilitate strong adsorption onto a metal surface.

Inhibition Efficiency of Various Piperidine Derivatives on Different Metals
InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)
N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP)Mild Steel1 M HCl91.9
4-methylpiperidineNickelMolar Nitric AcidHigh (Exact % not specified)
cis-2,6-DP-4-THTPCopper0.1 M H₂SO₄78
2,6 DPPCopper0.1 M H₂SO₄68

Challenges and Opportunities in Piperidine Chemistry Research

The piperidine ring is a privileged scaffold in chemistry, but its synthesis and functionalization still present significant challenges and opportunities. arizona.edunih.gov

Challenges:

Selective Functionalization: Achieving site-selective functionalization of the piperidine ring, particularly at the less reactive C3 and C4 positions, remains a challenge. nih.gov The presence of the nitrogen atom electronically influences the reactivity of the C-H bonds, making the C2 position more activated. nih.govresearchgate.net

Stereocontrol: The synthesis of substituted piperidines with specific stereochemistry is often complex and requires multi-step procedures or sophisticated catalysts. nih.gov

Sustainable Synthesis: Developing more environmentally friendly and cost-effective synthetic methods for piperidine derivatives is an ongoing goal. Traditional methods can involve harsh reagents and produce significant waste. news-medical.net

Opportunities:

Novel Synthetic Methods: There is a continuous drive to develop new catalytic systems and synthetic strategies to overcome the challenges of selectivity and stereocontrol. nih.gov Recently, a modular approach combining biocatalytic C-H oxidation and radical cross-coupling has been developed to streamline the synthesis of complex piperidines. news-medical.netmedhealthreview.com

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying existing piperidine scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov Advances in this area could greatly simplify the synthesis of complex derivatives.

New Applications: The versatility of the piperidine scaffold means there are ongoing opportunities to explore its use in new areas of medicinal chemistry and materials science. mdpi.com As our understanding of biology and materials science grows, so too will the potential applications for novel piperidine-containing compounds.

The future of piperidine chemistry will likely involve a greater integration of computational methods for design and prediction, coupled with the development of more efficient and selective synthetic methodologies to access novel and complex molecular architectures. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.